molecular formula C10H11ClO3 B5993575 methyl 2-(3-chlorophenoxy)propanoate CAS No. 122623-81-8

methyl 2-(3-chlorophenoxy)propanoate

Cat. No.: B5993575
CAS No.: 122623-81-8
M. Wt: 214.64 g/mol
InChI Key: BTQPMYMMANTZGP-UHFFFAOYSA-N
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Preparation Methods

Methyl 2-(3-chlorophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(3-chlorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Methyl 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-(3-chlorophenoxy)propanoic acid and methanol. This reaction can be catalyzed by either acidic or basic conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-chlorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications may involve the compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of various chemical products, including polymers, resins, and coatings.

Mechanism of Action

The mechanism by which methyl 2-(3-chlorophenoxy)propanoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may interact with specific receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Methyl 2-(3-chlorophenoxy)propanoate can be compared with other similar compounds such as methyl 2-(4-chlorophenoxy)propanoate, methyl 2-(3,4-dimethylphenoxy)propanoate, and methyl 2-(4-bromophenoxy)propanoate . These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct from its analogs.

Properties

IUPAC Name

methyl 2-(3-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQPMYMMANTZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995938
Record name Methyl 2-(3-chlorophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122623-81-8, 74411-16-8
Record name Propanoic acid, 2-(3-chlorophenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122623-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-chlorophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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